molecular formula C14H12O4S2 B1277389 trans-1,2-Bis(phenylsulfonyl)ethylene CAS No. 963-16-6

trans-1,2-Bis(phenylsulfonyl)ethylene

Cat. No. B1277389
CAS RN: 963-16-6
M. Wt: 308.4 g/mol
InChI Key: YGBXMKGCEHIWMO-VAWYXSNFSA-N
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Description

Trans-1,2-bis(phenylsulfonyl)ethylene is a chemical compound that has been recognized as a valid alternative to maleic anhydride due to its comparable dienophilic reactivity. Its adducts can be desulphonated through reductive processes, which is an advantage over maleic anhydride that requires oxidative conditions for similar transformations .

Synthesis Analysis

The synthesis of trans-1,2-bis(phenylsulfonyl)ethylene and its derivatives has been explored in various studies. One method involves the reaction of commercially available thiols with 1,1-bis(phenylsulfonyl)ethylene to obtain 2,2-bis(phenylsulfonyl)ethyl sulfides, which are precursors to sulfenic acids . Another approach is the acid-mediated sulfonylation of arylethynylene bromides with sodium arylsulfinates, leading to the formation of (E)-1,2-bis(arylsulfonyl)ethylenes under specific solvent conditions .

Molecular Structure Analysis

The molecular structure of trans-1,2-bis(phenylsulfonyl)ethylene plays a crucial role in its reactivity and the formation of complexes. For instance, the coordination chemistry of related compounds, such as cis- and trans-1,2-bis(2-pyridyl)ethylene, shows different behaviors based on the isomer and metal involved, which can lead to a variety of coordination complexes .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-1,2-bis(phenylsulfonyl)ethylene and its analogs are influenced by their molecular structures. For example, the kinetics and equilibrium positions of cis-trans isomerization of 1,2-bis(phenylthio)ethylene, a related compound, have been studied, revealing the influence of kinetic factors on the isomer composition when the reaction is initiated by thiyl radicals . The stacking of double bonds, as seen in trans-1,2-bis(4-pyridyl)ethylene, is significant for solid-state photochemical [2+2] cycloaddition reactions, which is a process that can be influenced by the orientation of molecules in the solid state .

Scientific Research Applications

Alternative to Maleic Anhydride

Trans-1,2-bis(phenylsulphonyl)ethylene (BPSE) has been identified as a valid alternative to maleic anhydride in chemical reactions. It offers comparable dienophilic reactivity, and its adducts can be desulphonylated through reductive processes, a notable advantage over maleic anhydride which requires oxidative conditions (Lucchi & Modena, 1983).

Catalysis and Rearrangements

BPSE plays a role in catalysis and molecular rearrangements. For instance, N-heterocyclic carbenes catalyze the rearrangement of vinyl sulfones to trans-1,2-bis(phenylsulfonyl), which is then utilized in the creation of isoxazolines and other heterocyclic compounds (Atienza et al., 2011).

Photochemical [2+2] Cycloaddition Reactions

The use of BPSE is significant in solid-state photochemical [2+2] cycloaddition reactions. This property has been explored in the context of metal complexes, hydrogen bonded, and coordination polymeric structures (Nagarathinam et al., 2008).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/eye protection/face protection .

Future Directions

While the future directions for this compound are not explicitly mentioned in the search results, it has been used in the total synthesis of (+)-7-deoxypancratistatin , indicating potential applications in organic synthesis and medicinal chemistry.

Relevant Papers The compound has been cited in reputable papers . It has been used in the total synthesis of (+)-7-deoxypancratistatin . Further details about these papers were not available in the search results.

properties

IUPAC Name

[(E)-2-(benzenesulfonyl)ethenyl]sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-12H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBXMKGCEHIWMO-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225042
Record name 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Bis(phenylsulfonyl)ethylene

CAS RN

963-16-6
Record name 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=963-16-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 963-16-6
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Record name 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,2-Bis(phenylsulfonyl)ethylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
A López‐Pérez, R Robles‐Machín, J Adrio… - Angewandte …, 2007 - Wiley Online Library
The pyrrole core is a structural motif of particular interest in synthetic and medicinal chemistry, as it is present in a large number of natural products [1] and biologically active compounds.…
Number of citations: 76 onlinelibrary.wiley.com
RL Atienza, HS Roth, KA Scheidt - Chemical Science, 2011 - pubs.rsc.org
N-heterocyclic carbenes catalyze the rearrangement of 1,1-bis(arylsulfonyl)ethylene to the corresponding trans-1,2-bis(phenylsulfonyl) under mild conditions. Tandem rearrangement/…
Number of citations: 79 pubs.rsc.org
C Chenxin, H Uoyama, M Nakamura, H Uno - Heterocycles, 2012 - heterocycles.jp
Esters of 4, 9-dihydro-2H-benz [2, 3-f] isoindole-1-carboxylate and 4, 11-dihydro-2H-naphth [2, 3-f] isoindole-1-carboxylate were prepared by the modified Barton-Zard reaction of 2, 3-…
Number of citations: 7 www.heterocycles.jp
S Mann, S Carillon, O Breyne… - European Journal of …, 2002 - Wiley Online Library
As an approach to the synthesis of amiclenomycin (1), we describe here the synthesis of a 1‐aminocyclohexa‐2,5‐diene moiety. The cis isomer 2 was obtained by means of a Diels− …
M Martín-Rodríguez, C Najera, JM Sansano… - Synlett, 2010 - thieme-connect.com
The employment of AgSbF 6 and BINAP ligands has been evaluated in the catalyzed enantioselective 1, 3-dipolar cycloadditions between azomethine ylides and electrophilic alkenes. …
Number of citations: 27 www.thieme-connect.com
M Martin-Rodriguez, C Najera, JM Sansano… - Tetrahedron …, 2010 - Elsevier
Highly enantioselective 1,3-dipolar cycloadditions of amino acid-derived azomethine ylides with alkenes have been performed, for the first time, under gold-catalysis using (S a )- or (R a …
Number of citations: 41 www.sciencedirect.com
Y Amaoka, M Nagatomo, M Watanabe, K Tao… - Chemical …, 2014 - pubs.rsc.org
The direct alkenylation of C(sp3)–H bonds was achieved by employing benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This simple metal-free …
Number of citations: 111 pubs.rsc.org
M Martín-Rodríguez, C Nájera, JM Sansano… - …, 2010 - thieme-connect.com
Significance: Silver (I)-catalyzed enantioselective 1, 3-dipolar cycloaddition (1, 3-DC) of azomethine ylides and alkenes has become a useful transformation. Up to four stereogenic …
Number of citations: 2 www.thieme-connect.com
C Chenxin, H Uoyama, M Nakamura, H Uno - heterocycles.jp
Esters of 4, 9-dihydro-2H-benz [2, 3-f] isoindole-1-carboxylate and 4, 11-dihydro-2H-naphth [2, 3-f] isoindole-1-carboxylate were prepared by the modified Barton-Zard reaction of 2, 3-…
Number of citations: 0 www.heterocycles.jp
T Okujima - Electrochemical Society Meeting Abstracts 227, 2015 - iopscience.iop.org
Alkyl-substituted and small-ring-fused bicyclo[2.2.2]octadiene (BCOD) fused porphyrins were synthesized by tetramerization method of the corresponding BCOD-fused pyrroles, which …
Number of citations: 0 iopscience.iop.org

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